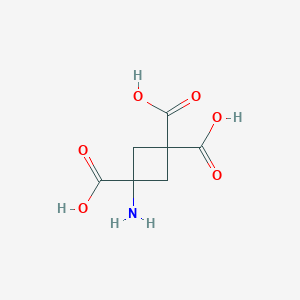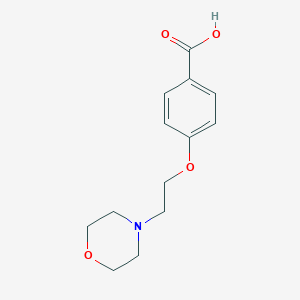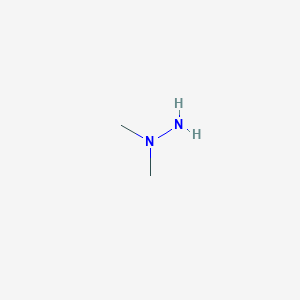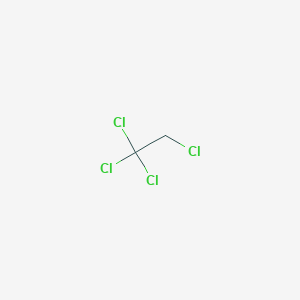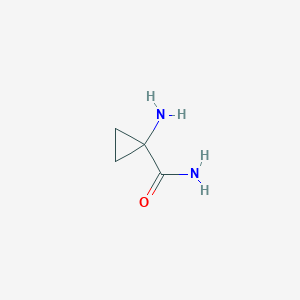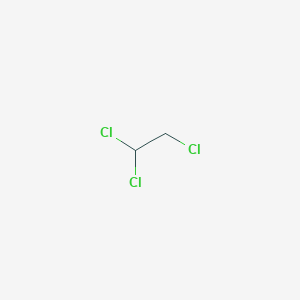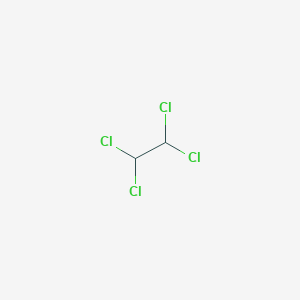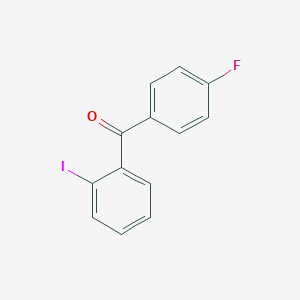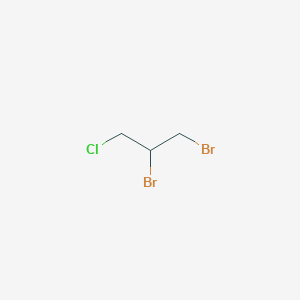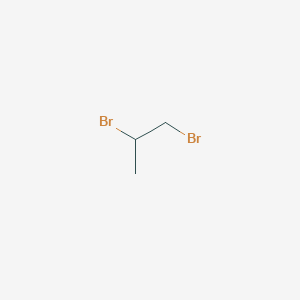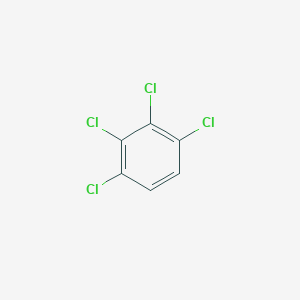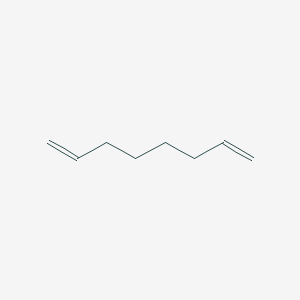
1,7-辛二烯
概述
描述
1,7-Octadiene is an organic compound with the chemical formula C8H14. It is a colorless liquid that is highly flammable and has a boiling point of approximately 114-121°C . This compound is classified as an alkadiene, specifically an α,ω-diene, meaning it contains two double bonds located at the first and seventh positions of the carbon chain. 1,7-Octadiene is used in various chemical reactions and industrial applications due to its unique structure and reactivity.
科学研究应用
1,7-Octadiene has several applications in scientific research:
Chemistry: It is used as a crosslinker and a source of ethylene in cross-enyne metathesis reactions.
Medicine: While direct medical applications are limited, the compound’s derivatives and reaction products are used in the synthesis of pharmaceuticals and other biologically active molecules.
Industry: 1,7-Octadiene is used in the production of plasticizers, perfumes, and epoxy resins.
作用机制
Target of Action
1,7-Octadiene is a light flammable organic compound . It is primarily used as a crosslinker and source of ethylene in chemical reactions . The primary targets of 1,7-Octadiene are the carbon atoms in an alkene, where it assists in the formation of new bonds during reactions .
Mode of Action
1,7-Octadiene interacts with its targets through a process known as metathesis . In this process, double bonds between carbon atoms are broken and reformed in new arrangements. This allows 1,7-Octadiene to assist ethylene in a cross-enyne metathesis Diels–Alder reaction . The result is the formation of new compounds with different properties.
Biochemical Pathways
The primary biochemical pathway affected by 1,7-Octadiene is the metathesis reaction pathway . This pathway involves the breaking and reforming of double bonds between carbon atoms. The metathesis reaction of 1,7-Octadiene proceeds smoothly by two pathways in the direction of the formation of the product of the chain growth, 1,7,13-tetradecatriene, and intramolecular cyclization into cyclohexene .
Result of Action
The result of 1,7-Octadiene’s action is the formation of new compounds through the metathesis reaction. For example, it can assist in the formation of 1,7,13-tetradecatriene and cyclohexene . These new compounds can then be used in various applications, such as the production of plasticizers, perfumes, and epoxy resins .
生化分析
Biochemical Properties
1,7-Octadiene is primarily used in the epoxidation process, which is an important process for chemical synthesis . In this process, 1,7-Octadiene interacts with a heterogeneous polybenzimidazole supported Mo (VI) catalyst and tert-butyl hydroperoxide (TBHP) as an oxidising reagent . The product of this reaction is 1,2-epoxy-7-octene .
Cellular Effects
Its epoxidation product, 1,2-epoxy-7-octene, has been found to have antioxidant and anti-cancer properties .
Molecular Mechanism
The molecular mechanism of 1,7-Octadiene involves its interaction with the Mo (VI) catalyst during the epoxidation process . This interaction leads to the formation of 1,2-epoxy-7-octene .
Temporal Effects in Laboratory Settings
In laboratory settings, the epoxidation of 1,7-Octadiene has been optimized using response surface methodology . The maximum yield of 1,2-epoxy-7-octene that can be reached is 66.22% at a feed molar ratio of 7.97:1, reaction temperature of 347 K, 0.417 mol% catalyst loading, and reaction time of 218 min .
Metabolic Pathways
Its epoxidation product, 1,2-epoxy-7-octene, is known to be involved in antioxidant pathways .
Subcellular Localization
Its epoxidation product, 1,2-epoxy-7-octene, is known to exert its antioxidant and anti-cancer effects at the cellular level .
准备方法
Synthetic Routes and Reaction Conditions
1,7-Octadiene can be synthesized through several methods. One common approach involves the dehydrohalogenation of 1,7-dibromo-octane using a strong base such as potassium tert-butoxide. This reaction proceeds via an elimination mechanism, resulting in the formation of 1,7-octadiene.
Another method involves the cross-metathesis of ethylene with 1,7-octadiene using a ruthenium-based catalyst. This reaction is typically carried out under mild conditions and provides a high yield of the desired product .
Industrial Production Methods
In industrial settings, 1,7-octadiene is often produced as a byproduct during the cracking of petroleum. The process involves the thermal decomposition of long-chain hydrocarbons, resulting in the formation of various smaller alkenes and dienes, including 1,7-octadiene .
化学反应分析
Types of Reactions
1,7-Octadiene undergoes a variety of chemical reactions, including:
Reduction: Hydrogenation of 1,7-octadiene using a palladium catalyst results in the formation of octane.
Substitution: Halogenation reactions can occur at the double bonds, leading to the formation of dihalogenated products.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst, and mild reaction conditions.
Substitution: Halogens such as chlorine or bromine, often in the presence of a solvent like carbon tetrachloride.
Major Products Formed
Oxidation: 1,2-Epoxy-7-octene
Reduction: Octane
Substitution: 1,7-Dichloro-octane or 1,7-Dibromo-octane
相似化合物的比较
1,7-Octadiene can be compared to other similar compounds such as:
1,5-Hexadiene: Similar in structure but with a shorter carbon chain. It undergoes similar reactions but with different reactivity and product distribution.
1,9-Decadiene: Has a longer carbon chain and different physical properties, such as a higher boiling point.
Isoprene: A naturally occurring diene with a different structure (2-methyl-1,3-butadiene) and is used in the production of synthetic rubber.
1,7-Octadiene is unique due to its specific chain length and the position of its double bonds, which provide distinct reactivity and applications in various fields .
属性
IUPAC Name |
octa-1,7-diene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14/c1-3-5-7-8-6-4-2/h3-4H,1-2,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWJBRBSPAODJER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14 | |
| Record name | 1,7-OCTADIENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0606 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
26374-83-4 | |
| Record name | 1,7-Octadiene, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26374-83-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID6063147 | |
| Record name | 1,7-Octadiene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6063147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [ICSC] Colorless liquid with a strong odor; [Alfa Aesar MSDS], COLOURLESS LIQUID. | |
| Record name | 1,7-Octadiene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19298 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 1,7-OCTADIENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0606 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Boiling Point |
114-121 °C | |
| Record name | 1,7-OCTADIENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0606 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Flash Point |
9 °C | |
| Record name | 1,7-OCTADIENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0606 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Solubility |
Solubility in water: none | |
| Record name | 1,7-OCTADIENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0606 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
15.0 [mmHg] | |
| Record name | 1,7-Octadiene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19298 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
3710-30-3 | |
| Record name | 1,7-Octadiene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3710-30-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,7-Octadiene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003710303 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,7-OCTADIENE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82324 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,7-Octadiene | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,7-Octadiene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6063147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Octa-1,7-diene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.959 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,7-OCTADIENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N4H29T34J2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 1,7-OCTADIENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0606 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
-70 °C | |
| Record name | 1,7-OCTADIENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0606 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Synthesis routes and methods I
Procedure details


Synthesis routes and methods II
Procedure details


Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 1,7-octadiene?
A1: 1,7-Octadiene has the molecular formula C8H14 and a molecular weight of 110.20 g/mol.
Q2: What spectroscopic techniques are commonly used to characterize 1,7-octadiene?
A2: Common spectroscopic techniques include:
- Nuclear Magnetic Resonance (NMR): 1H NMR and 13C NMR provide detailed information about the hydrogen and carbon environments within the molecule, respectively. This is particularly useful for determining the microstructure of polymers incorporating 1,7-octadiene [, , , , , , ].
- DEPT (Distortionless Enhancement by Polarization Transfer) Spectroscopy: This NMR technique helps differentiate between different types of carbon atoms (CH, CH2, CH3), providing further insight into polymer microstructure [, , , ].
- Infrared (IR) Spectroscopy: IR spectroscopy can identify functional groups present in 1,7-octadiene and its derivatives, such as C=C bonds. It is also valuable for studying the composition of plasma-polymerized films [, , , ].
Q3: What is unique about the structure of 1,7-octadiene compared to other dienes?
A3: Unlike conjugated dienes where double bonds are separated by a single bond, 1,7-octadiene is a non-conjugated diene. This means its double bonds are separated by more than one single bond, leading to distinct reactivity compared to conjugated dienes.
Q4: How is 1,7-octadiene used in polymer synthesis?
A4: 1,7-Octadiene is primarily used as a comonomer in the production of various polymers, including polyethylene and polypropylene [, , , , , , , ]. It can be incorporated into the polymer backbone through different insertion modes, leading to diverse polymer architectures and properties.
Q5: What are the advantages of using 1,7-octadiene as a crosslinking agent in acrylic acid resins?
A5: Acrylic acid resins crosslinked with 1,7-octadiene exhibit faster swelling kinetics and achieve higher swelling ratios compared to those crosslinked with the more rigid divinylbenzene []. This allows for faster and more efficient loading of heavy metal ions from water.
Q6: How does the polymerization of 1,7-octadiene with ethylene differ depending on the catalyst used?
A6: The catalyst plays a crucial role in determining the insertion mode of 1,7-octadiene during copolymerization with ethylene:
- Metallocene catalysts with cyclopentadienyl or pentamethylcyclopentadienyl ligands typically lead to copolymers containing both 1-hexenyl branches (from 1,2-insertion) and 1,3-disubstituted cycloheptane units (from cyclization insertion) [].
- Zirconocene catalysts with indenyl ligands predominantly yield copolymers with 1,3-disubstituted cycloheptane units [].
- Constrained-geometry catalysts exhibit a unique insertion mode, favoring cyclization of 1,7-octadiene after a single ethylene insertion, leading to 1,5-disubstituted cyclononane units in the polymer backbone [].
Q7: How can the microstructure of poly(1,7-octadiene) be controlled during polymerization?
A7: The microstructure is significantly influenced by:
- Catalyst Type: Different catalysts promote varying degrees of cyclization versus linear insertion of 1,7-octadiene [, , ].
- Polymerization Temperature: Lower temperatures generally favor cyclization, leading to a higher fraction of saturated units in the polymer [].
- Monomer Concentration: Increasing the concentration of 1,7-octadiene decreases the cyclization selectivity, resulting in a more linear polymer structure with a lower fraction of saturated units [].
Q8: How does 1,7-octadiene participate in olefin metathesis reactions?
A8: 1,7-octadiene can act as both a substrate and a reagent in olefin metathesis reactions, catalyzed by metal carbene complexes. For example, in the presence of a suitable catalyst, 1,7-octadiene undergoes ring-closing metathesis (RCM) to form cyclohexene and ethylene [, , ].
Q9: What is the role of 1,7-octadiene in tandem cross-enyne metathesis (CEYM)-Diels-Alder reactions?
A9: 1,7-octadiene acts as an in situ source of ethylene in these tandem reactions [, ]. The ethylene liberated during the RCM of 1,7-octadiene subsequently participates in the CEYM step, enabling the efficient synthesis of complex cyclic compounds. This approach offers a useful alternative to traditional methods requiring external ethylene sources.
Q10: How has Density Functional Theory (DFT) been used to study 1,7-octadiene polymerization?
A10: DFT calculations have provided valuable insights into the mechanism and selectivity of 1,7-octadiene polymerization catalyzed by specific catalyst systems.
- DFT studies on the (η5-C5Me5)TiCl2(O-2,6-iPr2C6H3)/MAO system revealed the energetic favorability of repeated insertion over intramolecular cyclization, explaining the observed high selectivity for linear polymer formation [].
- Calculations also revealed that the insertion of seven-membered rings formed via cyclization is kinetically and thermodynamically disfavored, likely due to steric hindrance, supporting the preference for linear insertion [].
Q11: How can computational methods contribute to understanding the reactivity of 1,7-octadiene in different reactions?
A11: Computational methods like DFT can:
- Elucidate Reaction Mechanisms: By modeling reaction pathways and calculating activation energies, DFT helps identify the most likely mechanism and understand factors influencing selectivity [, ].
- Predict Product Distributions: DFT can predict the relative stabilities of different possible products, providing insights into reaction outcomes [].
- Study Catalyst-Substrate Interactions: Computational models can shed light on how different catalysts interact with 1,7-octadiene, influencing its reactivity and insertion mode during polymerization [, ].
Q12: What are the products of 1,7-octadiene biotransformation by Pseudomonas oleovorans?
A13: Pseudomonas oleovorans can epoxidize 1,7-octadiene, producing both 7,8-epoxy-1-octene and 1,2-7,8-diepoxyoctane [, , ]. The enzyme system responsible for this transformation requires molecular oxygen and NADH, suggesting a similar mechanism to alkane hydroxylation also catalyzed by this organism.
Q13: How does cyclohexane affect the biotransformation of 1,7-octadiene by Pseudomonas oleovorans?
A14: Incorporating a high concentration of cyclohexane into the fermentation medium significantly enhances the conversion of 1,7-octadiene to its epoxides. This approach also facilitates product separation and concentration [].
Q14: How can plasma-polymerized 1,7-octadiene (ppOD) be used for environmental remediation?
A15: ppOD exhibits hydrophobic and oleophilic properties, making it effective for removing petroleum hydrocarbons from water []. Studies have shown ppOD-coated silica particles can efficiently adsorb motor oil, kerosene, and crude oil, highlighting their potential for water purification and environmental remediation.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


